

Application Notes: 3-(4-chlorophenyl)-1H-pyrazole Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B461492

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Introduction

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, kinases are prime targets for drug discovery. Derivatives of **3-(4-chlorophenyl)-1H-pyrazole** have demonstrated significant potential in inhibiting a wide range of kinases, making them a focal point of intensive research and development.[2][3][4]

These application notes provide an overview of the inhibitory activities of these compounds, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Activity

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The following tables provide examples of in vitro inhibitory activity (IC₅₀/Ki) and cellular potency for selected pyrazole-based derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

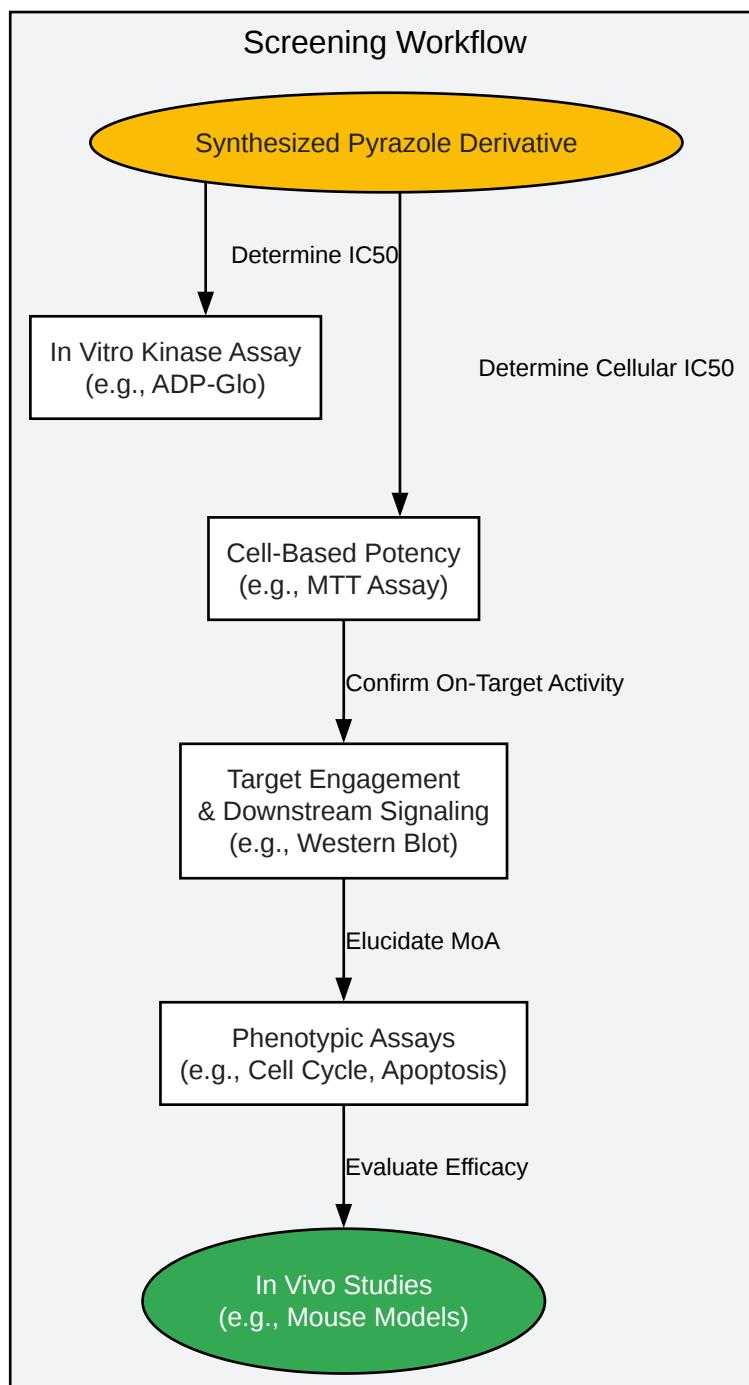
Compound Name/ID	Target Kinase	IC50 / Ki (nM)	Reference
Afuresertib (GSK2110183)	Akt1	0.08 (Ki)	[3]
Compound 2	Akt1	1.3	[3]
Compound 4j	AKT2/PKB β	Low μ M Activity	[4][5]
Compound 6	Aurora A	160	[3]
Compound P-6	Aurora A	110	[6]
Compound 10e	Aurora A	939	[7]
Compound 10e	Aurora B	583	[7]
Ruxolitinib	JAK1 / JAK2	~3	[8]
Compound 10e	JAK2	166	[7]
Compound 10e	JAK3	57	[7]
Prexasertib (LY2606368)	CHK1	<1	[8]
Prexasertib (LY2606368)	CHK2	8	[8]
Compound 17	Chk2	17.9	[3]
Compound 22	CDK2 / CDK5	24 / 23	[3]
Compound 25	CDK1	1520	[3]

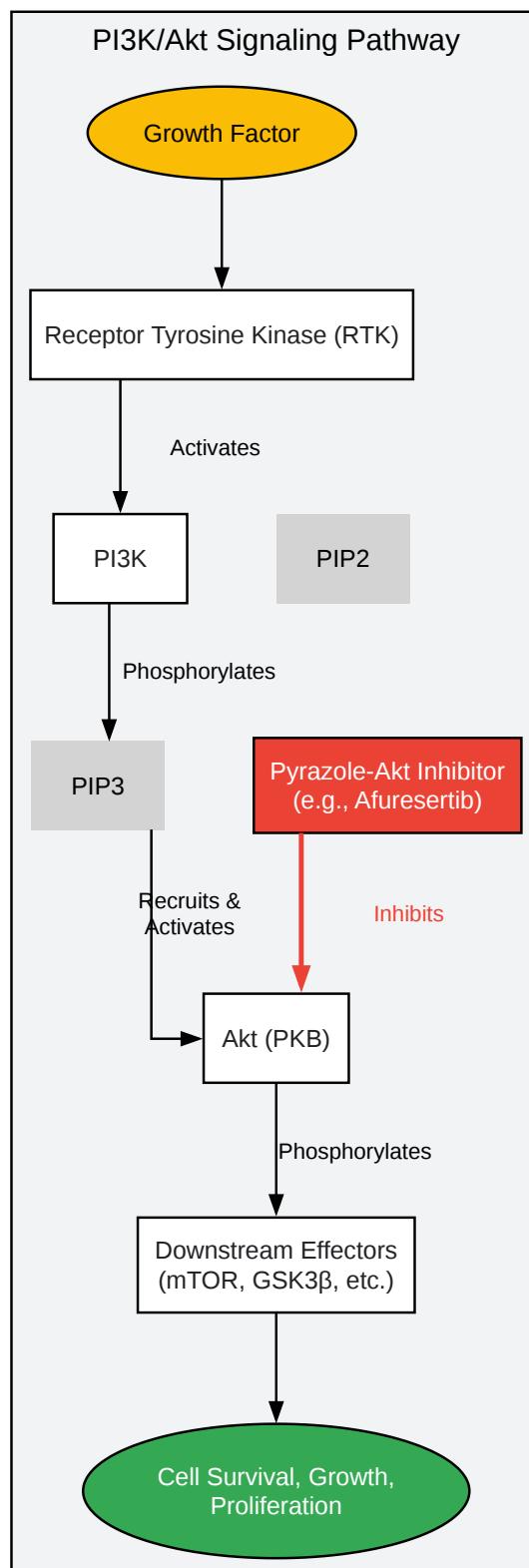
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

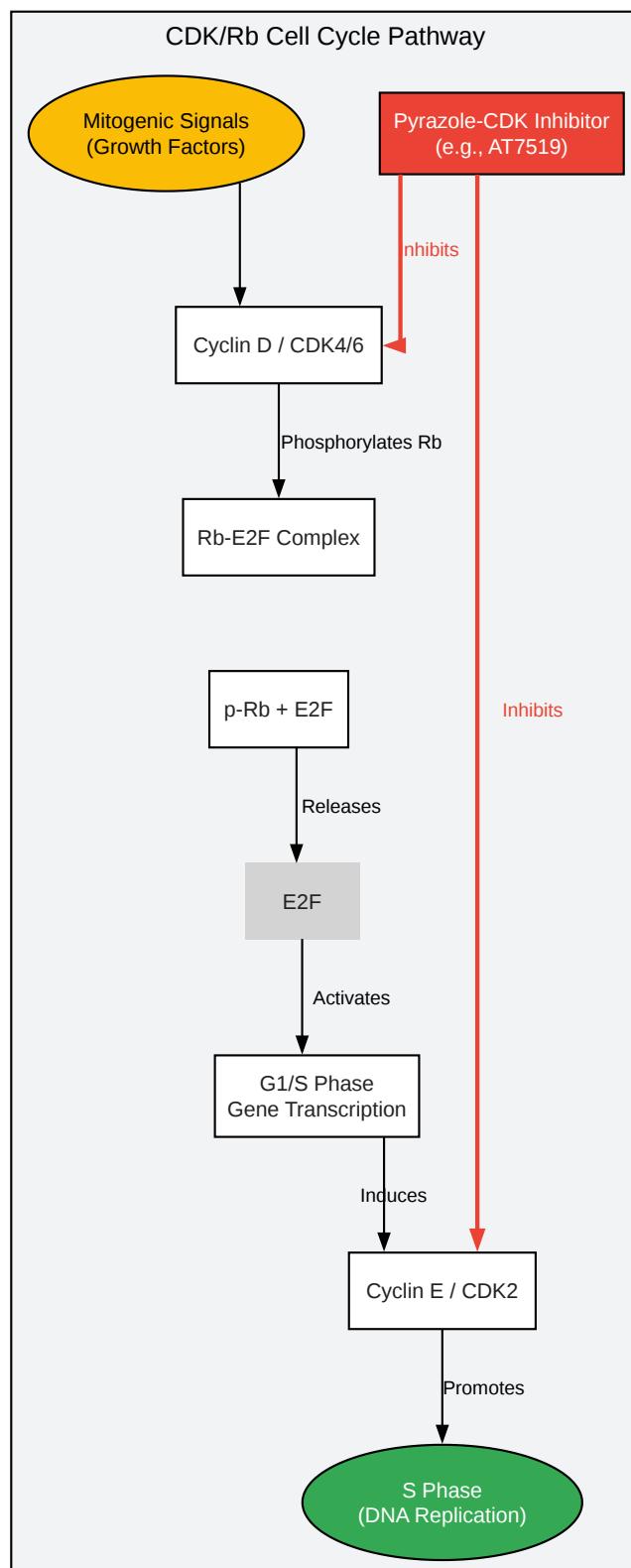
Compound Name/ID	Cell Line	Cancer Type	IC50 (μM)	Reference
Afuresertib (GSK2110183)	HCT116	Colon	0.95	[3]
Compound 6	HCT116	Colon	0.39	[3]
Compound 6	MCF-7	Breast	0.46	[3]
Compound P-6	HCT 116	Colon	0.37	[6]
Compound P-6	MCF-7	Breast	0.44	[6]
Compound 10e	K562	Leukemia	6.726	[7]
Compound 24	HepG2	Liver	0.05	[3]
Compound 24	HCT116	Colon	1.68	[3]
Compound 25	HCT116	Colon	0.035	[3]
AT7519	HCT116	Colon	0.411	[3]

Key Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for designing experiments and interpreting results. The following diagrams illustrate common pathways and a general workflow for inhibitor evaluation.





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